2-{3-[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide
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Overview
Description
This compound is a hybrid of several chemical classes, including pyrimidines and indoles. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine, while indoles are a class of organic compounds containing a benzene ring fused to a pyrrole ring . These classes of compounds are often found in many important biological molecules, including nucleic acids and neurotransmitters .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and indole rings, along with the various substituents. Techniques such as mass spectrometry, NMR spectroscopy, and X-ray diffraction could be used to analyze the structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing pyrimidine and indole rings are known to undergo a variety of reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrimidine and indole rings, as well as the specific substituents. These could affect properties such as solubility, melting point, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-[(E)-(1-ethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-2-21-16(24)12(15(23)19-17(21)25)7-10-8-20(9-14(18)22)13-6-4-3-5-11(10)13/h3-8H,2,9H2,1H3,(H2,18,22)(H,19,23,25)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHDLCTUMYBUEI-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)N)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)N)/C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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